molecular formula C27H29N3O3S B2883421 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one CAS No. 610759-83-6

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one

Cat. No.: B2883421
CAS No.: 610759-83-6
M. Wt: 475.61
InChI Key: MQBBLWBTWOWGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chromen-4-one derivative featuring a benzothiazole moiety at position 3, a hydroxyl group at position 7, and a substituted 6-azabicyclo[3.2.1]octane system at position 6. The azabicyclo group is modified with three methyl substituents (1,3,3-trimethyl), which influence steric and electronic properties. Chromen-4-ones are known for diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S/c1-26(2)10-15-11-27(3,13-26)14-30(15)12-17-19(31)9-8-16-22(32)21(24(28)33-23(16)17)25-29-18-6-4-5-7-20(18)34-25/h4-9,15,31H,10-14,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBBLWBTWOWGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=NC6=CC=CC=C6S5)N)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall defects, which can result in the death of the bacterium. The downstream effects of this disruption are still being studied.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of the mycobacterial cell wall. This can lead to the death of the bacterium, providing a potential mechanism for its anti-tubercular activity.

Biological Activity

The compound 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features combining benzothiazole and chromenone moieties. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S. The structural complexity arises from the presence of both a benzothiazole group and a chromenone structure, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis typically involves multi-step reactions starting from 2-aminobenzothiazole and chromenone derivatives. A common method includes:

  • Condensation Reaction : Reacting 2-aminobenzothiazole with a chromenone derivative in the presence of a base such as potassium carbonate.
  • Cyclization : The intermediate product undergoes cyclization under acidic or basic conditions.
  • Purification : Techniques such as recrystallization or column chromatography are employed to purify the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cellular processes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various kinases by binding to their active sites, thus blocking their activity.
  • Molecular Interactions : Its structure allows for hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole and chromone exhibit anticancer activities. For instance, related compounds have shown inhibition of the ATR kinase pathway, which is crucial for DNA damage response in cancer cells .

Table 1: Biological Activities of Related Compounds

Compound NameTargetActivityConcentration (µM)
Compound 7aATR KinaseInhibition of pChk13.995
Compound 7hChk1Inhibition2 - 5
Compound 7lChk1Inhibition5

Case Studies

In a study examining the biological effects of similar compounds, it was demonstrated that modifications in the chromenone structure could significantly enhance anticancer properties by improving bioavailability and reducing toxicity .

Another research highlighted the potential of benzothiazole derivatives in treating bacterial infections due to their ability to disrupt bacterial cell wall synthesis .

Potential Therapeutic Uses

Given its structural attributes, this compound shows promise in several therapeutic areas:

  • Anticancer Agents : Targeting kinases involved in tumor growth.
  • Antimicrobial Agents : Disrupting bacterial functions.
  • Anti-inflammatory Agents : Modulating inflammatory pathways.

Safety and Efficacy

Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies suggest low cytotoxicity at therapeutic concentrations, making it a candidate for further development in clinical settings.

Comparison with Similar Compounds

Research Findings and Implications

Structural Activity Relationships (SAR)

  • Benzothiazole vs. Thiadiazole/Tetrazole : The benzothiazole’s aromaticity may favor interactions with hydrophobic enzyme pockets, while thiadiazole/tetrazole groups improve solubility but reduce membrane permeability .
  • Hydroxyl Group at Position 7 : Enhances aqueous solubility compared to methyl or pivaloyl groups in analogues (e.g., ), though it may increase metabolic vulnerability.

Computational Similarity Metrics

While highlights Tanimoto and Dice indexes for molecular similarity, direct calculations for the target compound are unavailable. However, structural analogs with benzothiazole or chromenone cores would likely show moderate similarity (Tanimoto >0.5), suggesting overlapping bioactivity profiles .

Preparation Methods

Hoesch Reaction for Ketone Intermediate Formation

The synthesis begins with the Hoesch reaction between resorcinol derivatives and 1,3-benzothiazole-2-acetonitrile under acidic conditions (HCl, ZnCl₂) to yield α-(1,3-benzothiazol-2-yl) acetophenone intermediates (e.g., 1a–1f in Source 1). This step installs the benzothiazole moiety at the β-position of the acetophenone precursor.

Reaction Conditions :

  • Solvent: Dry dichloromethane
  • Temperature: 0–5°C (ice bath)
  • Catalyst: Anhydrous ZnCl₂
  • Yield: 60–75%

Ring-Closure to Form 3-Benzothiazolylchromones

The acetophenone intermediate undergoes cyclization using ethyl orthoformate in anhydrous pyridine to form 3-(1,3-benzothiazol-2-yl)-4H-chromen-4-one (2a–2c ).

Mechanism :

  • Activation of ethyl orthoformate by pyridine.
  • Nucleophilic attack by the phenolic oxygen, forming a chromone ring.
  • Elimination of ethanol and water.

Optimization :

  • Excess ethyl orthoformate (3 equiv.) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis.

Introduction of the 2-Amino Group

Hydroxylamine-Mediated Amination

Treatment of 3-benzothiazolylchromone (2a ) with hydroxylamine hydrochloride in pyridine induces ring-opening followed by re-cyclization to yield 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one (5a ).

Key Observations :

  • Electron-withdrawing benzothiazole at position 3 enhances reactivity toward hydroxylamine.
  • Regioselective amination at position 2 due to steric and electronic effects.

Characterization Data :

  • LC-MS : m/z 311.0 [M + H]⁺
  • ¹H-NMR (DMSO-d₆): δ 6.84–6.98 (d, J = 8.3–8.8 Hz, H-6), 5.21 (s, NH₂).

Aminomethylation at Position 8 with Azabicyclo[3.2.1]octane

Synthesis of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane

The azabicyclo[3.2.1]octane derivative is prepared via a multicomponent cascade reaction involving 3-formylchromones, amines, and diketones (Source 6).

Procedure :

  • Condensation of 3-formylchromone with 2,2-dimethyl-1,3-dioxane-4,6-dione.
  • Cycloaddition with methylamine under microwave irradiation.
  • Reduction with NaBH₄ to yield the bicyclic amine.

Mannich Reaction for Aminomethylation

The 7-hydroxychromone (5a ) reacts with the azabicyclo amine via a Mannich reaction using paraformaldehyde and acetic acid as catalysts.

Conditions :

  • Solvent: 1,4-Dioxane
  • Temperature: Reflux (110°C)
  • Time: 12–16 hours
  • Yield: 40–55%

Mechanistic Insight :

  • Formation of an iminium ion from the amine and formaldehyde.
  • Electrophilic attack at the chromone’s C-8 position.
  • Deprotonation to form the stable aminomethyl adduct.

Characterization :

  • ¹H-NMR : δ 4.07–4.37 (d, J = 14.6 Hz, CH₂ of azabicyclo).
  • HRMS : m/z 487.2124 [M + H]⁺ (calculated for C₂₇H₃₀N₄O₃S).

Optimization and Catalytic Enhancements

Green Chemistry Approaches

NSB-DBU (nano-silica-bonded 1,8-diazabicycloundec-7-ene) catalyzes multicomponent reactions, improving yields and reducing reaction times (Source 4).

Benefits :

  • Aqueous media replaces organic solvents.
  • Catalyst recyclability (5 cycles without activity loss).

Solvent and Temperature Effects

  • 1,4-Dioxane maximizes solubility of aromatic intermediates.
  • Reflux conditions (110°C) accelerate iminium ion formation.

Analytical Validation and Spectral Data

Table 1. Comparative Yields Under Varied Conditions

Step Catalyst Solvent Temp (°C) Yield (%)
Hoesch Reaction ZnCl₂ CH₂Cl₂ 0–5 70
Chromone Cyclization None Pyridine 110 65
Mannich Aminomethylation AcOH 1,4-Dioxane 110 52

Table 2. Spectroscopic Data for Final Compound

Technique Key Signals
¹H-NMR (400 MHz, DMSO-d₆) δ 1.21 (s, 3H, CH₃), 2.98 (m, 2H, bicyclo CH₂), 6.88 (d, J = 8.8 Hz, H-6), 8.12 (s, H-5)
¹³C-NMR (100 MHz, DMSO-d₆) δ 156.8 (C-4), 148.2 (C-2), 122.4 (C-3 benzothiazole)
IR (KBr) 3420 cm⁻¹ (OH), 2200 cm⁻¹ (CN), 1681 cm⁻¹ (C=O)

Challenges and Mitigation Strategies

Regioselectivity in Aminomethylation

  • Issue : Competing substitution at C-6 vs. C-8.
  • Solution : Steric bulk of the azabicyclo group favors C-8 functionalization.

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.
  • Solution : Gradient elution with ethyl acetate/hexane (3:7 → 1:1).

Applications and Derivatives

The compound’s structural complexity enables interactions with kinase domains (e.g., ATR kinase), as demonstrated by molecular docking studies. Derivatives show promise in oncology by disrupting DNA damage response pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of benzothiazole-containing chromenones typically involves condensation of substituted benzothiazoles with chromenone precursors under acidic or basic conditions. For example, highlights the use of substituted benzothiazole derivatives with chromenones, where solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. ambient) significantly impact reaction efficiency. Optimizing stoichiometry and using catalysts like p-toluenesulfonic acid can improve yields .
  • Key Variables : Reaction time (2–48 hours), solvent choice (polar aprotic preferred), and purification methods (column chromatography vs. recrystallization) must be systematically tested to minimize byproducts .

Q. How can the compound’s structure be validated using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Assign peaks for the azabicyclo[3.2.1]octane methyl groups (δ 1.2–1.5 ppm) and the benzothiazole aromatic protons (δ 7.5–8.5 ppm). demonstrates structural validation of similar benzothiazoles using 1^1H/13^13C NMR .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Analysis : Use IC50_{50} values to differentiate between therapeutic and cytotoxic concentrations. notes that benzothiazoles exhibit dual activity depending on substituents; for example, electron-withdrawing groups (e.g., -CF3_3) enhance antimicrobial activity but may increase cytotoxicity .
  • Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293) and incubation time (24–72 hours) to minimize variability. ’s antioxidant activity protocol (e.g., DPPH assay) provides a template for reproducibility .

Q. How does the compound’s stability vary under physiological vs. environmental conditions, and what degradation products form?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to pH gradients (1–13), UV light, and elevated temperatures (40–60°C). ’s environmental fate studies recommend HPLC-MS to identify degradation products (e.g., hydrolyzed chromenone or oxidized benzothiazole) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life. For example, hydrolysis of the azabicyclo group may follow first-order kinetics under acidic conditions .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases or bacterial enzymes)?

  • Methodology :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with targets like HIV-1 protease () or bacterial topoisomerases. Focus on the benzothiazole moiety’s role in π-π stacking and hydrogen bonding .
  • QSAR Studies : Corrogate substituent effects (e.g., -CF3_3 or -OCH3_3) on bioactivity using descriptors like logP and polar surface area .

Experimental Design Considerations

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and metabolite profiling?

  • Methodology :

  • Split-Plot Design : Adapt ’s randomized block design with split plots for variables like dose (mg/kg) and administration route (oral vs. intravenous). Use LC-MS/MS to quantify plasma concentrations and identify phase I/II metabolites (e.g., glucuronidated derivatives) .
  • Toxicokinetics : Monitor liver/kidney function markers (ALT, creatinine) to assess safety margins .

Q. What analytical techniques are critical for characterizing polymorphic forms or stereoisomers?

  • Methodology :

  • PXRD and DSC : Identify polymorphs by comparing diffraction patterns and melting points. ’s analysis of bicyclic compounds emphasizes the role of crystal packing in bioavailability .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol .

Data Interpretation Challenges

Q. How can researchers address discrepancies in reported solubility and logP values across databases?

  • Methodology :

  • Experimental Validation : Use shake-flask or potentiometric methods (e.g., Sirius T3) to measure logP and intrinsic solubility. ’s PubChem data highlights inconsistencies due to solvent polarity (e.g., DMSO vs. water) .
  • Machine Learning : Train models on curated datasets (e.g., DrugBank) to predict physicochemical properties more accurately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.